5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine
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Overview
Description
5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine typically involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. The reaction is conducted at elevated temperatures (200-300°C) and high pressure (12-13 MPa) to achieve a high yield of the product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst.
Substitution: Substitution reactions can be carried out using various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include nicotinic acid and other pyridine derivatives, which have significant applications in the pharmaceutical industry .
Scientific Research Applications
5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of nicotinic acid, a form of vitamin B3.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including those used for treating various diseases.
Industry: The compound is utilized in the production of resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with nicotinic acid receptors and related pathways .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: This compound is structurally similar and is also used as a precursor for nicotinic acid.
2-Methyl-5-ethylpyridine: Another isomeric pyridine with similar applications in the synthesis of nicotinic acid.
Uniqueness
5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to efficiently form nicotinic acid from simple precursors makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
603089-94-7 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
5-ethyl-2-(4-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-3-10-4-5-11(14-8-10)12-6-9(2)7-13-12/h4-5,8-9,12-13H,3,6-7H2,1-2H3 |
InChI Key |
BENFGOOFVKSYJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C2CC(CN2)C |
Origin of Product |
United States |
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